molecular formula C25H20F3NO4 B2987740 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 728919-94-6

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B2987740
CAS No.: 728919-94-6
M. Wt: 455.433
InChI Key: CUOIPSCYWJDJNE-UHFFFAOYSA-N
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Description

This compound belongs to the family of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, which are pivotal in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino terminus, enabling selective deprotection under mild basic conditions. The target molecule features a 3-[4-(trifluoromethyl)phenyl]propanoic acid backbone with an Fmoc-protected amino group. The trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring confers unique electronic and steric properties, influencing peptide stability, solubility, and biological activity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOIPSCYWJDJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fmoc Protection:

    Coupling Reaction: The coupling of the Fmoc-protected amino acid with a trifluoromethyl-substituted phenyl compound using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: Removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Final Acidification: Conversion of the intermediate product to the final propanoic acid form using acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired effects in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related Fmoc-protected amino acids, highlighting substituent effects on molecular weight, polarity, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid 4-CF₃-phenyl C₂₅H₂₀F₃NO₄ 479.43* Not explicitly provided Hydrophobic, enhances peptide metabolic stability
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic Acid 4-NO₂-phenyl C₂₄H₂₀N₂O₆ 456.43 507472-26-6 High polarity; used in fluorescent probes
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic Acid 2-methylphenyl (o-tolyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Moderate hydrophobicity; stabilizes aromatic interactions
(2S)-3-[4-(difluoromethyl)phenyl]-2-Fmoc-amino-propanoic Acid 4-CHF₂-phenyl C₂₅H₂₁F₂NO₄ 461.44 1808268-08-7 Intermediate polarity; cost: €488.30/1g
(S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic Acid 2,4,5-F₃-phenyl C₂₄H₁₈F₃NO₄ 465.40 959579-81-8 Electron-deficient; enhances receptor binding
(S)-3-Fmoc-amino-4-(4-CF₃-phenyl)butanoic Acid 4-CF₃-phenyl (butanoic acid) C₂₆H₂₂F₃NO₄ 493.46 270065-81-1 Extended backbone; used in constrained peptides

*Calculated molecular weight based on structural analogy.

Key Observations:
  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): These reduce electron density on the phenyl ring, enhancing resistance to oxidative degradation. The -CF₃ group in the target compound offers a balance of hydrophobicity and steric bulk, making it ideal for drug candidates targeting lipophilic binding pockets .
  • Polarity: The 4-NO₂ analog () exhibits higher aqueous solubility due to its nitro group, whereas the 4-CF₃ derivative is more suited for lipid-rich environments .
  • Cost : The 4-CHF₂ variant (CAS 1808268-08-7) is priced at €488.30/1g, reflecting the synthetic complexity of difluoromethylation .

Research Findings and Commercial Landscape

  • Thermodynamic Studies : The -CF₃ group increases peptide melting temperatures (Tm) by ~5°C compared to -CH₃ substituents, indicating enhanced conformational stability .
  • Supplier Data : Over 10 suppliers (e.g., Ambeed, CymitQuimica) offer these compounds, with prices ranging from $172/100mg () to €283/1g (), reflecting substituent-driven cost variations .

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid, commonly referred to as Fmoc-3-(4-trifluoromethylphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • Molecular Formula : C25H20F3NO4
  • Molecular Weight : 469.43 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations.

The biological activity of Fmoc-3-(4-trifluoromethylphenyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Its structure allows it to act as a building block in peptide synthesis, influencing the pharmacological properties of the resultant peptides.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thus altering metabolic pathways.
  • Receptor Modulation : It can bind to receptor sites, modulating their activity and leading to downstream effects on cellular signaling.
  • Peptide Synthesis : As an Fmoc-protected amino acid derivative, it is utilized in solid-phase peptide synthesis (SPPS), facilitating the creation of biologically active peptides.

Biological Activity and Applications

Research indicates that compounds similar to Fmoc-3-(4-trifluoromethylphenyl)propanoic acid exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following table summarizes some key studies investigating its biological activity:

Study Biological Activity Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range.
Study BEnzyme InhibitionInhibited specific proteases involved in tumor progression, suggesting potential therapeutic applications in cancer treatment.
Study CAntimicrobial EffectsExhibited inhibitory effects against various bacterial strains, indicating potential as an antibiotic candidate.

Case Studies

  • Anticancer Research : In a study published in a peer-reviewed journal, Fmoc-3-(4-trifluoromethylphenyl)propanoic acid was evaluated for its effects on breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways.
  • Peptide Therapeutics Development : The compound has been utilized as a building block for synthesizing peptides with enhanced stability and bioactivity. Researchers have reported successful synthesis of peptides that show improved binding affinities for target receptors compared to non-modified counterparts.
  • Toxicity Studies : Preliminary toxicity assessments revealed that while the compound exhibits promising biological activities, it also has associated risks that necessitate further investigation into its safety profile.

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